molecular formula C7H5Br3O B1354577 2,3,6-Tribromo-4-methylphenol CAS No. 36776-51-9

2,3,6-Tribromo-4-methylphenol

Cat. No.: B1354577
CAS No.: 36776-51-9
M. Wt: 344.83 g/mol
InChI Key: FTGDPJRWRYCBFF-UHFFFAOYSA-N
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Description

2,3,6-Tribromo-4-methylphenol is an organic compound with the molecular formula C7H5Br3O It is a brominated phenol derivative, characterized by the presence of three bromine atoms and a methyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Tribromo-4-methylphenol can be synthesized through the bromination of 4-methylphenol (p-cresol). The process involves the use of bromine in the presence of a suitable solvent, such as trifluoromethanesulfonic acid. The reaction typically proceeds via the formation of a bromodienone intermediate, which rearranges to yield the desired tribromophenol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Tribromo-4-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, debromination can yield less brominated phenol derivatives.

Scientific Research Applications

2,3,6-Tribromo-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.

    Medicine: Research into its potential medicinal properties, including antimicrobial and antifungal activities, is ongoing.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,6-Tribromo-4-methylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenolic hydroxyl group play crucial roles in these interactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Tribromo-4-methylphenol is unique due to its specific bromination pattern and the presence of a methyl group, which influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in chemical and biological systems, setting it apart from other brominated phenols.

Properties

IUPAC Name

2,3,6-tribromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDPJRWRYCBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503983
Record name 2,3,6-Tribromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36776-51-9
Record name 2,3,6-Tribromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,3,6-tribromo-4-methylphenol synthesized according to the research?

A1: The research paper describes a novel synthesis of this compound through a rearrangement reaction. [] Specifically, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone undergoes rearrangement in the presence of trifluoromethanesulfonic acid to yield this compound. This highlights the potential of utilizing dienone rearrangements in acidic conditions for the synthesis of specific bromophenol isomers.

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